4-(2,4-Dinitrophenyl)-2-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dinitrophenyl)-2-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of the 2,4-dinitrophenyl group and the phenyl group in the quinazoline structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline typically involves the reaction of 2-phenylquinazoline with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl group of the quinazoline, followed by the elimination of water to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenyl)-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dinitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolines with various functional groups.
Scientific Research Applications
4-(2,4-Dinitrophenyl)-2-phenylquinazoline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenyl)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The presence of the dinitrophenyl group allows the compound to undergo redox reactions, which can modulate the activity of the target molecules. The quinazoline core structure is known to interact with various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2-Phenylquinazoline: A simpler analog without the dinitrophenyl group, used in various organic synthesis applications.
4-(2,4-Dinitrophenyl)hydrazine: Used as a reagent in the detection of carbonyl compounds.
Uniqueness
4-(2,4-Dinitrophenyl)-2-phenylquinazoline is unique due to the combination of the quinazoline core with the 2,4-dinitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H12N4O4 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)-2-phenylquinazoline |
InChI |
InChI=1S/C20H12N4O4/c25-23(26)14-10-11-16(18(12-14)24(27)28)19-15-8-4-5-9-17(15)21-20(22-19)13-6-2-1-3-7-13/h1-12H |
InChI Key |
AHRIFWJBSUNPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.